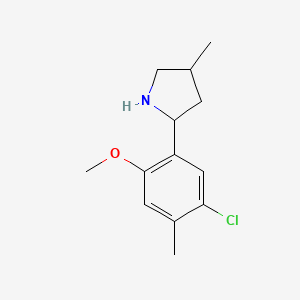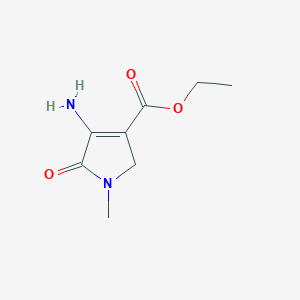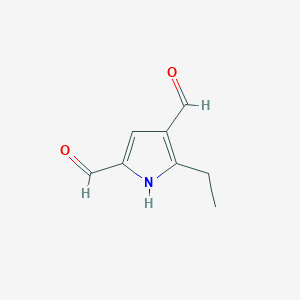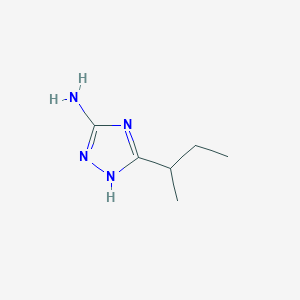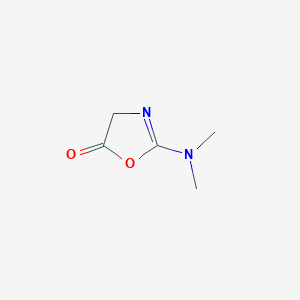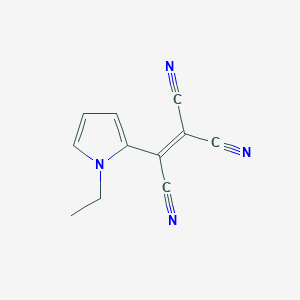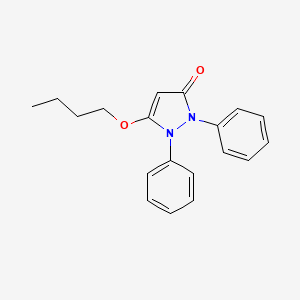
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is a heterocyclic compound that belongs to the pyrazoline family Pyrazolines are five-membered rings containing two nitrogen atoms at different positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- typically involves the reaction of chalcones with hydrazines under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazoline ring. Common reagents used in this synthesis include ethyl acetoacetate and hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs greener and more economical methods. These methods may involve the use of metal catalysts or alternative starting materials such as Huisgen zwitterions and nitrile imines . The focus is on optimizing reaction conditions to achieve high yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrazoline ring and the functional groups attached to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase enzymes, leading to its anti-inflammatory and analgesic effects . Additionally, it can scavenge reactive oxygen and nitrogen species, contributing to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-pyrazolin-5-one
- 2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one
- 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Uniqueness
3-Pyrazolin-5-one, 3-butoxy-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazoline derivatives, it exhibits enhanced anti-inflammatory and antioxidant activities .
Properties
CAS No. |
37585-41-4 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
5-butoxy-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-23-19-15-18(22)20(16-10-6-4-7-11-16)21(19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3 |
InChI Key |
UJNOIICZZTWLNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


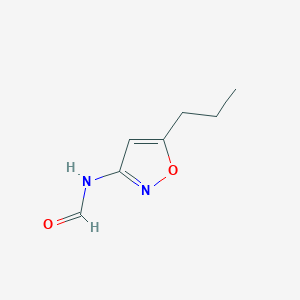

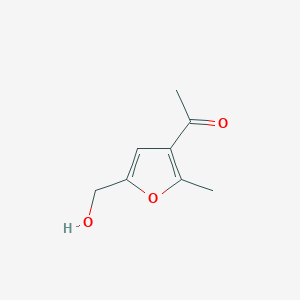
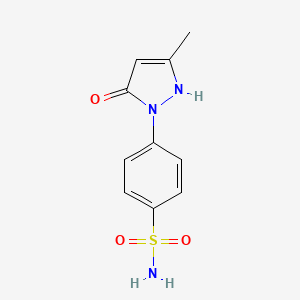

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
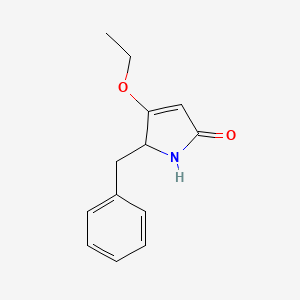
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
